molecular formula C11H14ClNO2 B14846310 4-Chloro-3-cyclopropoxy-2-isopropoxypyridine

4-Chloro-3-cyclopropoxy-2-isopropoxypyridine

Cat. No.: B14846310
M. Wt: 227.69 g/mol
InChI Key: HPZNARJWDNJONC-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of pyridine, characterized by the presence of chloro, cyclopropoxy, and isopropoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropoxy-2-isopropoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine as the core structure.

    Cyclopropoxylation: The cyclopropoxy group is introduced via nucleophilic substitution reactions, where cyclopropyl alcohol reacts with the chlorinated pyridine derivative.

    Isopropoxylation: The isopropoxy group is added through similar nucleophilic substitution reactions, using isopropyl alcohol as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-3-cyclopropoxy-2-isopropoxypyridine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.

    Agricultural Chemistry: It is investigated for its potential use in the development of agrochemicals, such as herbicides and insecticides.

    Material Science:

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropoxy-2-isopropoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, cyclopropoxy, and isopropoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine
  • 3-Chloro-4-cyclopropoxy-2-isopropoxypyridine
  • 4-Chloro-3-cyclopropoxy-5-isopropoxypyridine

Uniqueness

4-Chloro-3-cyclopropoxy-2-isopropoxypyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of both cyclopropoxy and isopropoxy groups provides a combination of steric and electronic effects that can be leveraged in various chemical transformations and applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-3-cyclopropyloxy-2-propan-2-yloxypyridine

InChI

InChI=1S/C11H14ClNO2/c1-7(2)14-11-10(15-8-3-4-8)9(12)5-6-13-11/h5-8H,3-4H2,1-2H3

InChI Key

HPZNARJWDNJONC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1OC2CC2)Cl

Origin of Product

United States

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